molecular formula C12H10F2O B11896939 1-(Difluoromethyl)-2-methoxynaphthalene

1-(Difluoromethyl)-2-methoxynaphthalene

Cat. No.: B11896939
M. Wt: 208.20 g/mol
InChI Key: HUZCFBMTQAFJIL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes .

Scientific Research Applications

Research indicates that 1-(Difluoromethyl)-2-methoxynaphthalene exhibits notable biological activity, particularly in the following areas:

Antibacterial Activity

The compound has shown promising results against various bacterial strains. A study demonstrated its effectiveness against Mycobacterium smegmatis, with minimal inhibitory concentrations (MIC) as low as 8 µg/mL . The presence of the difluoromethyl group enhances its interaction with bacterial targets, potentially leading to the development of new antibiotics.

Anticancer Properties

This compound has been evaluated for its anticancer effects. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown effectiveness against several cancer cell lines, including:

  • Prostate (PC-3)
  • Colon (Colo-205)
  • Lung (A549)
  • Leukemia (THP-1) cells.

Pesticidal Applications

The compound has also been assessed for its efficacy as a pesticide, particularly as a fungicide against plant pathogens. Its ability to modulate key signaling pathways makes it a candidate for agricultural applications.

Table 1: Antibacterial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus8 μg/mL
M. smegmatis8 μg/mL

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)
PC-315
Colo-20520
A54910
THP-112

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Study : A series of novel amides derived from this compound were synthesized and tested against fourteen bacterial strains. The results indicated enhanced antibacterial activity due to the difluoromethyl moiety, suggesting its potential as a lead compound in antibiotic development .
  • Cancer Research : In vitro studies demonstrated that this compound could effectively induce apoptosis in various cancer cell lines, supporting its potential use in cancer therapy.
  • Agricultural Application : Field trials have shown that formulations containing this compound can significantly reduce fungal infections in crops, indicating its viability as an agricultural fungicide.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-methoxynaphthalene exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen bonding ability, influencing its interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-methoxynaphthalene
  • 1-(Chloromethyl)-2-methoxynaphthalene
  • 1-(Bromomethyl)-2-methoxynaphthalene

Comparison: 1-(Difluoromethyl)-2-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to trifluoromethyl and chloromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .

Biological Activity

1-(Difluoromethyl)-2-methoxynaphthalene is an organic compound notable for its unique structural features, including the presence of a difluoromethyl group and methoxy substituents on a naphthalene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antibacterial applications.

  • Molecular Formula : C₁₂H₉F₂O₃
  • Molecular Weight : 224.20 g/mol
  • Structural Features :
    • Difluoromethyl group enhances hydrogen bonding capabilities.
    • Two methoxy groups contribute to its electronic properties.

The difluoromethyl moiety is believed to enhance the compound's interaction with biological targets, particularly enzymes and proteins. This interaction is facilitated through:

  • Hydrogen Bonding : The presence of fluorine increases the ability to form hydrogen bonds, which is critical for binding interactions with proteins and enzymes.
  • Lipophilicity : The difluoromethyl group increases the lipophilicity of the compound, potentially enhancing its absorption and distribution in biological systems .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that compounds with difluoromethyl groups can enhance binding affinity and selectivity towards biological targets.

Antibacterial Activity

A study assessed various difluoromethyl-substituted compounds against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated:

  • Enhanced antibacterial activity against Mycobacterium smegmatis with minimal cytotoxicity towards human cell lines (HepG2 and A549) for some derivatives .
  • Selectivity profiles suggest potential applications in developing narrow-spectrum antibiotics targeting Mycobacterium tuberculosis.
CompoundMIC (µg/mL)SelectivityNotes
11b8HighActive against M. smegmatis
11gNegligibleModerateLow cytotoxicity
13cModerateLowActive against Shigella species

Case Studies

  • Synthesis and Evaluation : A series of novel amides derived from isoferulic acid were synthesized by replacing the phenolic hydroxyl with a difluoromethyl group. These compounds were evaluated for their antibacterial properties, revealing that the difluoromethyl moiety significantly enhanced activity against specific strains .
  • Comparative Analysis : In comparative studies with structurally similar compounds, this compound demonstrated superior binding interactions due to its unique combination of functional groups. This was illustrated by contrasting its activity profile with that of other fluorinated analogs.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethyl)-2-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,12H,1H3

InChI Key

HUZCFBMTQAFJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(F)F

Origin of Product

United States

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